2,4,5-Trichlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trichloro-5-phenylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-10-7-12(15)11(14)6-9(10)8-4-2-1-3-5-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVIKVCCUATMNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073405 |

Source

|

| Record name | 2,4,5-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-07-4 |

Source

|

| Record name | 2,4,5-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015862074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trichloro-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V66M3S37YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2,4,5-Trichlorobiphenyl (PCB 29)

Abstract

2,4,5-Trichlorobiphenyl, designated as PCB 29, is a specific congener of the polychlorinated biphenyl (PCB) class of synthetic organic compounds. PCBs were historically valued for their chemical inertness, thermal stability, and electrical insulating properties, leading to their widespread use in industrial applications such as coolants and lubricants in transformers and capacitors.[1][2] However, their environmental persistence, lipophilicity, and toxicological profile have necessitated a thorough understanding of their chemical and physical characteristics. This guide provides a detailed examination of the core physicochemical properties of this compound, offering insights into its behavior, detection, and environmental fate. The information presented herein is intended to serve as a foundational resource for researchers engaged in environmental science, toxicology, and related fields.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific discourse and regulatory compliance. This compound is systematically identified by its CAS Registry Number, IUPAC name, and molecular formula, which collectively define its precise atomic composition and arrangement.

| Identifier | Value |

| IUPAC Name | 1,2,4-trichloro-5-phenylbenzene[1] |

| Synonyms | PCB 29, 2,4,5-Trichloro-1,1'-biphenyl[1][3] |

| CAS Registry Number | 15862-07-4[1][3][4] |

| Molecular Formula | C₁₂H₇Cl₃[1][3] |

| Molecular Weight | 257.54 g/mol [1][3][5] |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=C(C=C2Cl)Cl)Cl |

| InChIKey | VGVIKVCCUATMNG-UHFFFAOYSA-N[6] |

Molecular Structure

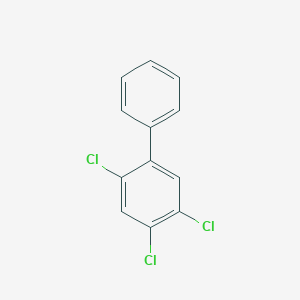

The spatial arrangement of atoms and the nature of the chemical bonds in this compound dictate its physical properties and chemical reactivity. It consists of a biphenyl scaffold where two phenyl rings are joined by a single carbon-carbon bond. Three chlorine atoms are substituted at the 2, 4, and 5 positions of one of the phenyl rings. The degree of planarity between the two benzene rings is influenced by the number of chlorine substitutions at the ortho positions (2, 2', 6, and 6').[4] The presence of a chlorine atom at the 2-position (an ortho position) introduces steric hindrance, which restricts the rotation around the C-C bond linking the two phenyl rings, resulting in a non-planar conformation. This structural feature is critical as it influences the molecule's ability to interact with biological receptors, such as the aryl hydrocarbon (Ah) receptor, thereby modulating its toxicological profile.

Caption: 2D structure of this compound (PCB 29).

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to understanding its distribution, persistence, and bioaccumulation potential in the environment. These properties are summarized in the table below.

| Property | Value | Source |

| Melting Point | 76 - 80 °C | [5][6] |

| Boiling Point | 331.6 ± 37.0 °C at 760 mmHg | [5] |

| Density | 1.4 ± 0.1 g/cm³ | [5] |

| Water Solubility | 0.14 mg/L at 25 °C | [3] |

| Vapor Pressure | 2.9 x 10⁻⁴ mmHg at 25 °C (estimated) | [7] |

| Octanol-Water Partition Coefficient (log Kₒw) | 5.41 - 5.9 | [1][5] |

| Henry's Law Constant | 4.9 x 10⁻⁴ atm·m³/mol (estimated) | [4] |

| Flash Point | 100 - 227.4 °C | [3][5] |

Discussion of Key Parameters:

-

Low Water Solubility and High Lipophilicity: The very low water solubility (0.14 mg/L) and high octanol-water partition coefficient (log Kₒw of 5.41-5.9) are defining characteristics of this compound.[1][3][5] The log Kₒw value indicates a strong preference for partitioning into nonpolar, lipid-rich environments over aqueous phases.[8] This high lipophilicity is the primary driver for its bioaccumulation in the fatty tissues of organisms and its biomagnification through the food web.[9][10]

-

Persistence: The biphenyl structure, stabilized by the presence of chlorine atoms, is resistant to both acidic and alkaline hydrolysis and has high thermal stability.[4] This chemical inertness contributes to its persistence in the environment, as it is not readily broken down by natural chemical or biological processes.[1]

-

Environmental Transport: The compound's moderate vapor pressure and estimated Henry's Law constant suggest that it can volatilize from contaminated water and soil surfaces, allowing for atmospheric transport over long distances.[10][11]

Spectral Data for Structural Elucidation

Spectroscopic techniques are indispensable for the confirmation of the structure of this compound and for its quantification in complex matrices.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry is a key technique for identifying PCBs. The mass spectrum of this compound will exhibit a characteristic molecular ion (M⁺) peak corresponding to its molecular weight, along with a distinct isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes).[12] Fragmentation patterns, involving the loss of chlorine atoms, provide further structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts and coupling constants in the ¹H NMR spectrum are indicative of the substitution pattern on the two phenyl rings. Similarly, ¹³C NMR provides a unique signal for each carbon atom, confirming the overall structure.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to C-H stretching of the aromatic rings, C=C ring stretching, and the strong C-Cl stretching vibrations.

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (log Kₒw)

The causality behind selecting a specific experimental protocol is rooted in ensuring reproducibility, accuracy, and adherence to international standards. The slow-stirring method is a widely accepted and robust technique for determining the Kₒw of hydrophobic compounds like PCBs, as it minimizes the formation of microemulsions that can confound results.

Principle: The slow-stirring method, based on OECD Guideline 107, allows a substance to partition between two immiscible phases (n-octanol and water) until equilibrium is reached. The concentration of the substance in each phase is then measured to calculate the partition coefficient.

Methodology:

-

Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by mixing the two solvents and allowing the phases to separate.

-

Apparatus: Utilize a jacketed glass vessel to maintain a constant temperature (e.g., 25 °C). A magnetic stirrer capable of slow, steady rotation is required.

-

Procedure: a. Add a known volume of the water-saturated n-octanol and n-octanol-saturated water to the vessel. b. Introduce a known amount of this compound, typically dissolved in a small volume of the octanol phase. c. Stir the mixture slowly (e.g., 70 rpm) to facilitate partitioning without creating an emulsion.[2] The stirring should create a vortex that does not disturb the interface between the two phases. d. Allow the system to equilibrate. For highly hydrophobic compounds like PCBs, this may take 24 hours or longer. e. After equilibration, stop the stirring and allow the phases to fully separate.

-

Analysis: a. Carefully sample both the n-octanol and water phases. b. Quantify the concentration of this compound in each phase using a suitable analytical method, such as gas chromatography with electron capture detection (GC-ECD), which offers high sensitivity for chlorinated compounds.

-

Calculation: The octanol-water partition coefficient (Kₒw) is calculated as the ratio of the concentration in the n-octanol phase (Cₒ) to the concentration in the aqueous phase (Cₐ): Kₒw = Cₒ / Cₐ The result is typically expressed as its base-10 logarithm (log Kₒw).

Self-Validation and Trustworthiness: This protocol incorporates self-validating steps. The use of pre-saturated solvents ensures that the volumes of the two phases do not change during the experiment. The slow-stirring method is designed to achieve true thermodynamic equilibrium. Finally, the use of a highly sensitive and selective analytical technique like GC-ECD ensures accurate quantification, which is crucial for a reliable Kₒw determination.

Conclusion

This compound (PCB 29) is a persistent and bioaccumulative compound whose environmental and toxicological behavior is a direct consequence of its physicochemical properties. Its molecular structure, characterized by three chlorine substituents on a biphenyl core, results in high lipophilicity, low water solubility, and significant chemical stability. These properties, quantified by parameters such as a high log Kₒw and low vapor pressure, are critical for modeling its environmental fate, assessing its toxicological risk, and developing effective analytical methodologies for its detection. This guide has synthesized the core technical data and provided context for its scientific interpretation, serving as a vital resource for professionals in the field.

References

-

Chemsrc. (2025). This compound. Retrieved from [Link]

-

Stenutz, R. (n.d.). 2,4',5-trichlorobiphenyl. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27514, this compound. Retrieved from [Link]

-

Chu, I., et al. (1996). Toxicity of 2,4,4′-Trichlorobiphenyl in Rats following 90-Day Dietary Exposure. Journal of Environmental Science and Health, Part C, 14(1), 59-75. Retrieved from [Link]

-

PubMed. (1996). Toxicity of 2,4,4'-trichlorobiphenyl in rats following 90-day dietary exposure. Retrieved from [Link]

-

University of New Hampshire Scholars' Repository. (n.d.). Octanol/Water Partitioning Coefficients of PCB Mixtures for Environmental Fate and Transport. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls: progress and problems. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27960, Pcb 31. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38038, 3,4',5-Trichlorobiphenyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37247, 2,4,6-Trichlorobiphenyl. Retrieved from [Link]

-

Toxin and Toxin Target Database. (2009). 2,4',5-Trichlorobiphenyl (T3D0420). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1998). SRC TR 98-008 Chemical Fate Half-Lives for Toxics Release Inventory (TRI) Chemicals. Retrieved from [Link]

-

Europe PMC. (1996). Toxicity of 2,4,4'-trichlorobiphenyl in rats following 90-day dietary exposure. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 63099, 3,4,5-Trichlorobiphenyl. Retrieved from [Link]

-

Wikipedia. (n.d.). Octanol-water partition coefficient. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Kinetics and Threshold Level of 2,3,4,5-Tetrachlorobiphenyl Dechlorination by an Organohalide Respiring Bacterium. Retrieved from [Link]

-

Office of Scientific and Technical Information. (1987). Fate of 2,5,4'-trichlorobiphenyl in outdoor ponds and its uptake via the food chain compared with direct uptake via the gills in grass carp and rainbow trout. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 2,4',5-trichloro-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 2,4',5-trichloro-. Retrieved from [Link]

-

ACS Publications. (2014). Kinetics and Threshold Level of 2,3,4,5-Tetrachlorobiphenyl Dechlorination by an Organohalide Respiring Bacterium. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129714549, this compound water. Retrieved from [Link]

-

ResearchGate. (2009). Environmental Fate and Global Distribution of Polychlorinated Biphenyls. Retrieved from [Link]

-

Journal of Physical and Chemical Reference Data. (1986). A Critical Review of Aqueous Solubilities, Vapor Pressures, Henry's Law Constants, and Octanol–Water Partition Coefficients of the Polychlorinated Biphenyls. Retrieved from [Link]

Sources

- 1. This compound | C12H7Cl3 | CID 27514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scholars.unh.edu [scholars.unh.edu]

- 3. This compound | 15862-07-4 [chemicalbook.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. This compound | CAS#:15862-07-4 | Chemsrc [chemsrc.com]

- 6. This compound [stenutz.eu]

- 7. srd.nist.gov [srd.nist.gov]

- 8. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 9. Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls: progress and problems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fate of 2,5,4'-trichlorobiphenyl in outdoor ponds and its uptake via the food chain compared with direct uptake via the gills in grass carp and rainbow trout (Journal Article) | OSTI.GOV [osti.gov]

- 12. 1,1'-Biphenyl, 2,4',5-trichloro- [webbook.nist.gov]

Synthesis and historical use of 2,4,5-Trichlorobiphenyl

An In-depth Technical Guide to the Synthesis and Historical Use of 2,4,5-Trichlorobiphenyl

Abstract

This compound, identified as PCB congener 29, is a member of the polychlorinated biphenyl (PCB) family of synthetic organic compounds. While not individually commercialized, it was a component of industrial PCB mixtures, most notably the Aroclor series, valued for their exceptional thermal stability and electrical insulating properties. This guide provides a detailed examination of the laboratory-scale synthesis of this compound, its role within historical commercial applications, its toxicological profile, and its fate as a persistent environmental pollutant. This document is intended for researchers and scientific professionals requiring a comprehensive understanding of this specific congener.

Introduction and Physicochemical Properties

Polychlorinated biphenyls (PCBs) are a class of 209 distinct aromatic compounds (congeners) formed by the chlorination of a biphenyl molecule.[1] The number and position of chlorine atoms on the biphenyl rings determine the specific properties of each congener.[2] this compound is one such congener, a solid, colorless compound that, like other PCBs, exhibits low water solubility, low vapor pressure, and high lipophilicity, contributing to its environmental persistence.[3][4]

The large-scale industrial production of PCBs, which began in 1929, did not aim to isolate individual congeners but rather to produce mixtures with specific chlorine percentages by weight.[5][6] These mixtures, known in the United States by the trade name Aroclor, were manufactured until being banned in 1979 under the Toxic Substances Control Act due to mounting evidence of their environmental persistence and adverse health effects.[7][8]

Table 1: Physicochemical Properties of this compound (PCB 29)

| Property | Value | Source |

| IUPAC Name | 1,2,4-Trichloro-5-phenylbenzene | [1] |

| Molecular Formula | C₁₂H₇Cl₃ | [1] |

| Molecular Weight | 257.5 g/mol | [1] |

| CAS Number | 15862-07-4 | [1][9] |

| Appearance | Light yellow or colorless thick liquid/solid | [10][11] |

| Boiling Point | High (characteristic of PCBs) | [5][7] |

| Water Solubility | Low | [3] |

| Log Kow (Octanol-Water Partition Coefficient) | 5.9 | [1] |

Synthesis Methodologies

The synthesis of this compound can be approached from two perspectives: its inadvertent formation as part of industrial mixtures and its targeted synthesis in a laboratory setting.

Industrial Production of PCB Mixtures

Commercially, PCBs were synthesized via the direct chlorination of biphenyl using anhydrous chlorine gas and a catalyst, such as iron(III) chloride or ferric chloride. This process was not selective and resulted in a complex mixture of congeners with varying degrees of chlorination. The final product's average chlorine content was controlled by adjusting reaction time and conditions. Therefore, this compound was a constituent of various Aroclor mixtures (e.g., Aroclor 1242, 1248, 1254) rather than a deliberately synthesized final product.[7][12]

Laboratory-Scale Directed Synthesis

To study the specific properties of individual congeners, targeted synthesis is required. Classical and modern organic chemistry provides several reliable methods for creating specific biaryl linkages.

A foundational method for creating aryl-aryl bonds is the Gomberg-Bachmann reaction.[13] This reaction involves the base-promoted coupling of an aryl diazonium salt with another aromatic compound. To synthesize this compound, one could react the diazonium salt of 2,5-dichloroaniline with benzene. The reaction proceeds through a radical mechanism and often has modest yields due to competing side reactions.[13]

Caption: Gomberg-Bachmann reaction pathway for this compound.

Experimental Protocol: Gomberg-Bachmann Synthesis (Illustrative)

-

Diazotization: Dissolve 2,5-dichloroaniline in an aqueous solution of hydrochloric acid and cool the mixture to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the 2,5-dichlorobenzene diazonium chloride salt.

-

Coupling: In a separate flask, prepare a two-phase system of benzene and a cooled aqueous sodium hydroxide (NaOH) solution.

-

Slowly add the cold diazonium salt solution to the vigorously stirred benzene/NaOH mixture. The reaction is evidenced by the evolution of nitrogen gas.

-

Continue stirring for several hours at low temperature, then allow the mixture to warm to room temperature overnight.

-

Workup and Purification: Separate the organic layer. Wash with dilute acid, then water, and dry over an anhydrous salt (e.g., MgSO₄). Remove the benzene solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to isolate the this compound congener from side products.

Modern cross-coupling reactions offer significantly higher yields and selectivity. The Suzuki coupling, which utilizes a palladium catalyst to couple an organoboron compound with an organohalide, is a highly effective method. For this compound, this could involve coupling 2,4,5-trichlorophenylboronic acid with bromobenzene or, alternatively, phenylboronic acid with 1-bromo-2,4,5-trichlorobenzene.

Caption: Suzuki cross-coupling pathway for this compound synthesis.

Historical Use in Commercial Products

Pure this compound had no direct commercial application. Its use was entirely as a component of complex PCB mixtures.[10] These mixtures were prized for a combination of properties that made them ideal for demanding industrial applications.[5]

-

Non-flammability and High Heat Capacity: Made them excellent dielectric and coolant fluids in electrical equipment like transformers and capacitors.[5][11]

-

Chemical Stability: Ensured a long service life and resistance to degradation from acids, bases, and oxidation.[12]

-

Electrical Insulating Properties: Prevented electrical arcing in high-voltage equipment.[11]

-

Plasticizing Ability: They were used as plasticizers in paints, plastics, and rubber products to impart flexibility and durability.[7][8]

Table 2: Major Historical Applications of PCB Mixtures (containing this compound)

| Application | Function of PCBs | Key Properties Utilized |

| Transformers & Capacitors | Dielectric fluid, coolant | High boiling point, non-flammability, electrical insulation[5][8] |

| Hydraulic Systems | Fire-resistant hydraulic fluid | Chemical stability, non-flammability[7] |

| Paints & Coatings | Plasticizer, corrosion resistance | Durability, chemical resistance[8][12] |

| Plastics & Rubber | Plasticizer | Flexibility, permanence[7] |

| Carbonless Copy Paper | Ink solvent/carrier | Chemical stability, controlled release[7][8] |

| Adhesives & Tapes | Plasticizer, tackifier | Flexibility, durability[7] |

The production and use of PCBs grew steadily from the 1930s until the 1970s.[6] Growing awareness of their environmental persistence led Monsanto, the sole US manufacturer, to voluntarily restrict sales to closed systems in 1971, before the official ban in 1979.[5][8]

Toxicology and Environmental Fate

The very chemical stability that made PCBs industrially valuable also makes them hazardous environmental pollutants.[12][14]

Human Health Effects

PCBs are classified as probable human carcinogens by the U.S. Environmental Protection Agency (EPA) and as definite carcinogens by the International Agency for Research on Cancer (IARC).[10] Studies of workers exposed to high levels of PCBs have shown increased risks of rare liver cancers and malignant melanoma.[7]

Beyond cancer, PCBs are linked to a wide range of non-cancer health effects, including:

-

Dermal Effects: High exposure can cause chloracne, a severe and persistent skin condition.[10][11]

-

Endocrine Disruption: PCBs can interfere with the body's hormone systems, particularly thyroid function.[10][14]

-

Neurological and Developmental Effects: Exposure in utero and during childhood has been linked to developmental delays and neurobehavioral deficits.[10][11]

-

Immune System Suppression: PCBs can weaken the immune system, increasing susceptibility to infections.[7][14]

Environmental Persistence and Bioaccumulation

PCBs do not break down easily in the environment.[11] Once released, they bind strongly to soil and sediment particles.[10] In aquatic environments, they are taken up by small organisms and fish.[11] Because PCBs are fat-soluble (lipophilic), they are not easily excreted and accumulate in the fatty tissues of organisms.[3][5] This process, known as bioaccumulation , leads to increasing concentrations of PCBs in organisms over time.

As these smaller organisms are consumed by larger predators, the concentration of PCBs becomes magnified at each successive level of the food chain, a phenomenon called biomagnification .[10] This results in the highest concentrations of PCBs being found in top predators, including marine mammals, birds of prey, and humans who consume contaminated fish.[11]

Analytical Methods for Detection

The analysis of this compound in environmental or biological samples is a multi-step process.[15]

-

Extraction: The PCBs must first be separated from the sample matrix (e.g., soil, water, tissue) using solvent extraction techniques.

-

Cleanup: The raw extract contains many interfering compounds that must be removed. This is typically achieved using column chromatography.

-

Quantitation: The final determination is almost universally performed using Gas Chromatography (GC). An Electron Capture Detector (ECD) is highly sensitive to chlorinated compounds, while a Mass Spectrometer (MS) provides definitive identification of the specific congener based on its mass-to-charge ratio.[15][16]

Conclusion

This compound (PCB 29) represents a classic case of a chemical component whose industrial utility was eventually overshadowed by its profound and lasting environmental and health consequences. Synthesized not as a standalone product but as part of highly stable and versatile industrial mixtures, it became integral to the electrical and manufacturing industries of the 20th century. However, its chemical resilience led to its status as a persistent organic pollutant that bioaccumulates in food webs globally. The legacy of this compound and its fellow congeners continues to drive environmental research, regulatory policy, and remediation efforts worldwide, serving as a critical lesson in the lifecycle and long-term impact of industrial chemicals.

References

-

Wikipedia. Polychlorinated biphenyl.

-

U.S. Environmental Protection Agency (EPA). Learn about Polychlorinated Biphenyls (PCBs).

-

National Center for Biotechnology Information, PubChem. This compound.

-

Washington State Department of Health. PCBs.

-

Oregon Department of Environmental Quality. Fact Sheet: Sources of Polychlorinated Biphenyls.

-

Rios, J. From Industrial Toxins to Worldwide Pollutants: A Brief History of Polychlorinated Biphenyls. American Journal of Public Health.

-

Triumvirate Environmental. EHS History: The Origin of PCBs and Their Impact Today.

-

De Felip, E., & Di Domenico, A. Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. International Journal of Molecular Sciences.

-

Environmental Transformation. The History of Polychlorinated Biphenyls (PCBs) in the United States.

-

ChemicalBook. This compound.

-

ChemicalBook. 2,4,4'-TRICHLOROBIPHENYL.

-

Wikipedia. Gomberg–Bachmann reaction.

-

LCGC International. Determination of Polychlorinated Biphenyls in Water Samples Using a Needle Trap Device Combined with Gas Chromatography.

-

PubMed. Environmental fate and global distribution of polychlorinated biphenyls.

-

Agency for Toxic Substances and Disease Registry (ATSDR). Polychlorinated Biphenyls (PCBs) Toxicity: What Are Adverse Health Effects of PCB Exposure?

-

National Center for Biotechnology Information, PubChem. Pcb 31.

-

National Institutes of Health (NIH). Kinetics and Threshold Level of 2,3,4,5-Tetrachlorobiphenyl Dechlorination by an Organohalide Respiring Bacterium.

-

Toxin and Toxin Target Database (T3DB). 2,4',5-Trichlorobiphenyl.

-

Figshare. Visible-Light-Promoted, Catalyst-Free Gomberg–Bachmann Reaction: Synthesis of Biaryls.

-

Google Patents. CN113912550A - Method for preparing 2,4,5-trichloropyrimidine.

-

ResearchGate. A novel analytical method for determining total polychlorinated biphenyl concentrations in fish and shellfish using a simple and rapid clean-up followed by GC–MS/MS.

-

ResearchGate. PCB Formation from Pigment Manufacturing Process.

-

AccuStandard. PCBs and Related Standards.

-

Benchchem. This compound (PCB 29) Research Chemical.

-

Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for PCBs.

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Polychlorinated Biphenyls (PCBs).

-

Journal of Toxicology and Environmental Health. Toxicity of 2,4,4′-Trichlorobiphenyl in Rats following 90-Day Dietary Exposure.

-

O'Reilly, Talbot & Okun. Aroclor 1254 PCBs: Dr Jekyll or Mr Hyde?

-

Agency for Toxic Substances and Disease Registry (ATSDR). Chemical and Physical Information for PCBs.

-

Interchim. Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS.

-

U.S. Environmental Protection Agency (EPA). 2,4,5-Trichlorophenol.

-

Google Patents. EP0002373A1 - A method of making 2,4,5-trichlorophenol.

Sources

- 1. This compound | C12H7Cl3 | CID 27514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Environmental fate and global distribution of polychlorinated biphenyls [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. triumvirate.com [triumvirate.com]

- 6. The History of Polychlorinated Biphenyls (PCBs) in the United States - Environmental Protection Services [epsonline.com]

- 7. epa.gov [epa.gov]

- 8. oregon.gov [oregon.gov]

- 9. This compound | 15862-07-4 [chemicalbook.com]

- 10. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 11. doh.wa.gov [doh.wa.gov]

- 12. From Industrial Toxins to Worldwide Pollutants: A Brief History of Polychlorinated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. interchim.fr [interchim.fr]

An In-depth Technical Guide on the Environmental Fate and Transport of 2,4,5-Trichlorobiphenyl (PCB-29)

Introduction

Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that were widely used in various industrial applications due to their chemical stability, non-flammability, and electrical insulating properties.[1][2] 2,4,5-Trichlorobiphenyl, also known as PCB-29, is one of the 209 possible PCB congeners.[1][2] Although their production was banned in many countries in the 1970s due to their environmental persistence and adverse health effects, PCBs remain a significant environmental concern.[1] This guide provides a comprehensive technical overview of the environmental fate and transport of this compound, designed for researchers, scientists, and environmental professionals.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental behavior of this compound is dictated by its fundamental physicochemical properties. These parameters govern its partitioning between different environmental compartments (air, water, soil, and biota) and its susceptibility to various transformation processes.

| Property | Value | Source |

| Molecular Formula | C₁₂H₇Cl₃ | PubChem[1] |

| Molecular Weight | 257.5 g/mol | PubChem[1] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 5.9 | PubChem[1] |

| Water Solubility | Low (specific value not readily available, but implied by high Log K_ow_) | Inferred from[3] |

| Vapor Pressure | Low (contributes to persistence and atmospheric transport) | Inferred from[3] |

The high Log K_ow_ value is a critical determinant of PCB-29's behavior. It indicates a strong tendency to partition from the aqueous phase into organic matrices. This lipophilic ("fat-loving") nature drives its accumulation in the fatty tissues of organisms (bioaccumulation) and its strong adsorption to organic matter in soil and sediment.

Environmental Fate and Transport Mechanisms

The journey of this compound through the environment is a complex interplay of partitioning, transport, and degradation processes.

Partitioning in the Environment

The distribution of PCB-29 across air, water, soil, and sediment is a dynamic equilibrium governed by its physicochemical properties.

Caption: Environmental partitioning of this compound.

Soil and Sediment Sorption

Due to its hydrophobicity, this compound strongly adsorbs to soil and sediment particles, particularly those rich in organic matter.[4][5] This sorption process significantly reduces its mobility in the environment, making soil and sediment major sinks for this contaminant.[4][5] The organic components of sediment play a substantial role in retaining PCBs, which can limit their availability for degradation.[4] Desorption from these matrices is often a slow process, leading to long-term contamination.[6][7]

Volatilization

Despite its low vapor pressure, volatilization can be a significant transport pathway for this compound, especially from water surfaces and moist soils.[8][9] The presence of water can increase the vapor density of pesticides in soil air, thereby enhancing volatilization.[8] This process facilitates the long-range atmospheric transport of PCBs, leading to their global distribution.[3][5]

Degradation Pathways

While persistent, this compound is not completely immune to degradation. Several biotic and abiotic processes contribute to its slow transformation in the environment.

Biodegradation

Microbial degradation is a key process in the breakdown of PCBs.[3]

-

Anaerobic Reductive Dechlorination: In anaerobic environments like sediments, microorganisms can remove chlorine atoms from the biphenyl structure, a process known as reductive dechlorination.[10] This process is often a rate-limiting step for the overall degradation of highly chlorinated PCBs.[10]

-

Aerobic Oxidation: Less chlorinated congeners, which can be products of anaerobic dechlorination, are more susceptible to aerobic degradation by other microorganisms.[10] Fungi, particularly ligninolytic fungi, have also shown the ability to degrade PCBs and their hydroxylated metabolites.[11][12]

Photodegradation

Sunlight can induce the degradation of this compound, a process known as photolysis or photodegradation.[13] This process can be direct, through the absorption of UV radiation by the PCB molecule, or indirect (photosensitized), where other substances in the environment, such as dissolved organic matter (DOM), absorb light and produce reactive species that then degrade the PCB.[14]

Studies have shown that DOM can significantly accelerate the photodegradation of trichlorobiphenyls.[14] The primary reactive species involved are often hydroxyl radicals and singlet oxygen.[14] Photodegradation typically proceeds through a stepwise dechlorination, producing less chlorinated biphenyls and eventually biphenyl.[13] The degradation products can include various chlorinated benzoic acids and hydroxylated PCBs.[14]

Bioaccumulation and Biomagnification

The lipophilic nature of this compound leads to its accumulation in the fatty tissues of organisms, a process called bioaccumulation.[3][15] As it moves up the food chain, its concentration increases at each trophic level, a phenomenon known as biomagnification.[3] This results in the highest concentrations being found in top predators, including humans.[3][16] The food chain can be an important uptake route, especially at low environmental concentrations.[17]

Experimental Protocols for Environmental Analysis

Accurate assessment of the environmental fate and transport of this compound relies on robust analytical methodologies. The following outlines a typical workflow for the analysis of PCBs in environmental samples.

Sample Collection and Preparation

Objective: To collect representative samples and prepare them for instrumental analysis, minimizing contamination and loss of analytes.

Step-by-Step Methodology:

-

Sample Collection:

-

Extraction:

-

Water: Perform a liquid-liquid extraction using a non-polar solvent like hexane or a solid-phase extraction (SPE) with a suitable sorbent.[19][20]

-

Soil/Sediment: Use methods like Soxhlet extraction, ultrasonic extraction, or pressurized fluid extraction with a mixture of polar and non-polar solvents (e.g., hexane/acetone).[19][21]

-

-

Cleanup:

-

Environmental extracts often contain interfering compounds (e.g., lipids, humic substances) that must be removed before analysis.

-

Utilize techniques like gel permeation chromatography (GPC), silica gel chromatography, or Florisil chromatography for cleanup.[22]

-

-

Solvent Exchange and Concentration:

Instrumental Analysis

Objective: To separate, identify, and quantify this compound in the prepared extracts.

Step-by-Step Methodology:

-

Gas Chromatography (GC):

-

Inject the concentrated extract into a gas chromatograph equipped with a capillary column. The column separates the different PCB congeners based on their boiling points and interaction with the stationary phase.[22]

-

-

Detection:

-

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds like PCBs and is a common choice for their analysis.[22]

-

Mass Spectrometry (MS): GC-MS provides more definitive identification by providing mass spectral data for each separated compound.[19][24][25] Tandem mass spectrometry (GC-MS/MS) can be used for even greater selectivity and sensitivity.[19]

-

-

Quantification:

-

Quantification is typically performed using an internal standard method. A known amount of a compound not expected to be in the sample (e.g., tetrachloro-m-xylene or a brominated biphenyl) is added to the sample extract before analysis.[20][23] The response of the target analyte is compared to the response of the internal standard to determine its concentration.

-

Calibration curves are generated using certified reference standards of this compound.

-

Caption: A typical experimental workflow for PCB analysis.

Conclusion

This compound is a persistent organic pollutant whose environmental behavior is governed by its strong hydrophobicity. This property leads to its accumulation in soil, sediment, and biota. While resistant to degradation, it can be slowly transformed through microbial and photochemical processes. Its tendency to bioaccumulate and biomagnify poses a long-term risk to ecosystems and human health. Understanding the complex interplay of its fate and transport mechanisms is crucial for developing effective strategies for the remediation of contaminated sites and for mitigating the ongoing risks associated with this legacy contaminant.

References

- Photosensitized degradation of 2,4',5-trichlorobiphenyl (PCB 31)

- Nikolaivits, E., et al. (2018). Biodegradation of this compound (PCB29) by marine-derived mesophotic fungi.

- Deng, Q., et al. (2015). Photocatalytic Degradation of 2,4,4'-trichlorobiphenyl into Long-chain Alkanes Using Ag Nanoparticles Decorated Flower-like ZnO Microspheres. New Journal of Chemistry.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Master, E. R., & Mohn, W. W. (2001). Biodegradation of polychlorinated biphenyls in Aroclor 1232 and production of metabolites from 2,4,4′-trichlorobiphenyl at low temperature by psychrotolerant Hydrogenophaga sp. strain IA3‐A. Journal of Applied Microbiology.

- Winquist, E., et al. (2014).

- RIVM. (1998). VOLATILIZATION OF PESTICIDES. Report no. 679102030.

- Deng, Q., et al. (2015). Photocatalytic Degradation of 2,4,4'-trichlorobiphenyl into Long-chain Alkanes Using Ag Nanoparticles Decorated Flower-like ZnO Microspheres.

- Choi, H. (2018).

- Deng, Q., et al. (2015). Photocatalytic degradation of 2,4,4′-trichlorobiphenyl into long-chain alkanes using Ag nanoparticle decorated flower-like ZnO microspheres. New Journal of Chemistry.

- Löffler, F. E., et al. (2013). Kinetics and Threshold Level of 2,3,4,5-Tetrachlorobiphenyl Dechlorination by an Organohalide Respiring Bacterium. NIH.

- Thermo Fisher Scientific. (2011). Consolidated GC-MS/MS Analysis of OCPs, PAHs, and PCBs in Environmental Samples. Thermo Fisher Scientific.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ANALYTICAL METHODS.

- Diversity of 2, 4 Dichlorobiphenyl Degrading Consortium of Pseudomonas Isolates GSa and GSb for Degradation of Poly Chlorin

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). CHEMICAL AND PHYSICAL INFORMATION.

- PCB 11 and Possible Routes to its Environmental Presence in Relation to the Spokane River. (n.d.). Spokane River Regional Toxics Task Force.

- Fate of 2,5,4'-trichlorobiphenyl in outdoor ponds and its uptake via the food chain compared with direct uptake via the gills in grass carp and rainbow trout. (1987). OSTI.GOV.

- U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chroma. EPA.

- Environmental Fate and Global Distribution of Polychlorinated Biphenyls. (2005).

- introduction herbicides in tropical soils and w

- Fang, Y., & Al-Abed, S. R. (2007). Partitioning, Desorption, and Dechlorination of a PCB Congener in Sediment Slurry Supernatants.

- Fang, Y., & Al-Abed, S. R. (2007).

- A Guide to Preparing and Analyzing Chlorin

- EPA-NERL: 505: Pesticides and PCBs in Water GC-ECD. (n.d.).

- Environmental fate and global distribution of polychlorin

- Gruger, E. H., et al. (1975). Accumulation of 3,4,3',4'-tetrachlorobiphenyl and 2,4,5,2',4',5'- and 2,4,6,2',4',6'-hexachlorobiphenyl in juvenile coho salmon. Semantic Scholar.

- Liu, Y., et al. (2023). Polychlorinated Biphenyls (PCBs) in Dissolved and Particulate Phases of Urban Stormwater before and after Bioretention Treatment.

- Deshpande, A. D., et al. (2007). Bioaccumulation of polychlorinated biphenyls and organochlorine pesticides in young-of-the-year bluefish (Pomatomus saltatrix)

Sources

- 1. This compound | C12H7Cl3 | CID 27514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Environmental fate and global distribution of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Treatment characteristics of various sediment components spiked with 2-chlorobiphenyl using reactive activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Partitioning, desorption, and dechlorination of a PCB congener in sediment slurry supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rivm.nl [rivm.nl]

- 9. cgspace.cgiar.org [cgspace.cgiar.org]

- 10. Kinetics and Threshold Level of 2,3,4,5-Tetrachlorobiphenyl Dechlorination by an Organohalide Respiring Bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. srrttf.org [srrttf.org]

- 14. Photosensitized degradation of 2,4',5-trichlorobiphenyl (PCB 31) by dissolved organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Accumulation of 3,4,3',4'-tetrachlorobiphenyl and 2,4,5,2',4',5'- and 2,4,6,2',4',6'-hexachlorobiphenyl in juvenile coho salmon | Semantic Scholar [semanticscholar.org]

- 16. "Bioaccumulation of polychlorinated biphenyls and organochlorine pestic" by Ashok D. Deshpande, Bruce W. Dockum et al. [digitalcommons.unl.edu]

- 17. Fate of 2,5,4'-trichlorobiphenyl in outdoor ponds and its uptake via the food chain compared with direct uptake via the gills in grass carp and rainbow trout (Journal Article) | OSTI.GOV [osti.gov]

- 18. NEMI Method Summary - 505 [nemi.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. gcms.cz [gcms.cz]

- 22. atsdr.cdc.gov [atsdr.cdc.gov]

- 23. epa.gov [epa.gov]

- 24. rsc.org [rsc.org]

- 25. scispace.com [scispace.com]

An In-depth Technical Guide to the Toxicological Profile of 2,4,5-Trichlorobiphenyl in Animal Models

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that, despite being banned from production for decades, continue to pose a significant risk to environmental and human health.[1] This guide focuses on the toxicological profile of a specific congener, 2,4,5-Trichlorobiphenyl (PCB-29), in animal models. Understanding the absorption, distribution, metabolism, excretion (ADME), and toxic effects of individual congeners is crucial for accurate risk assessment and the development of potential therapeutic interventions. This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of current knowledge, field-proven insights, and detailed experimental methodologies.

Toxicokinetics: The Journey of this compound in the Body

The toxic potential of any xenobiotic is intrinsically linked to its journey through the biological system. For this compound, this journey is characterized by efficient absorption, wide distribution, extensive metabolic transformation, and relatively slow elimination.

Absorption, Distribution, and Excretion

While specific quantitative data for the absorption and excretion rates of this compound are not extensively detailed in the available literature, general principles of PCB toxicokinetics apply. Due to their lipophilic nature, PCBs are readily absorbed through the gastrointestinal tract, skin, and lungs. Following absorption, they are transported in the blood, often bound to lipoproteins, and distribute to various tissues.

A study utilizing whole-body autoradiography of 14C-labeled this compound in mice revealed a notable accumulation of radioactivity in the tracheobronchial mucosa.[2] This finding suggests a potential for respiratory tract-specific effects. The study also quantified the concentrations of a major metabolite, 4-methylsulphonyl-2,4',5-trichlorobiphenyl, in several organs seven days after administration, indicating the following distribution pattern in conventional mice:

| Tissue | Relative Concentration of 4-methylsulphonyl-triCB |

| Kidney | Highest |

| Lung | Intermediate |

| Liver | Lowest of the three measured |

| Data synthesized from Brandt et al. (1982)[2] |

This differential distribution highlights the importance of considering tissue-specific accumulation when evaluating the toxic potential of PCB-29 and its metabolites.

Metabolism: A Complex Transformation

The metabolism of this compound is a critical determinant of its toxicity and persistence. The primary route of metabolism in rats occurs via the mercapturic acid pathway.[3] This pathway involves conjugation with glutathione, a key step in the detoxification and elimination of many xenobiotics.

Subsequent research has identified a complex array of metabolites in the urine, feces, and bile of rats exposed to this compound. These metabolic transformations include:

-

Dechlorination

-

Hydroxylation

-

Thiolation and subsequent methylation

-

Formation of dihydrodiols

-

Mercapturic acid formation

-

Conjugation with glucuronic acid[3]

The major metabolites found in bile are those from the mercapturic acid pathway, while methylthio-, methylsulphinyl-, and methylsulphonyl-containing metabolites are predominant in the feces.[3] The intestinal microflora appears to play a significant role in the formation of these methyl sulphone metabolites.[2]

Experimental Protocol: Analysis of this compound Metabolites in Rat Bile

This protocol outlines a general procedure for the analysis of biliary metabolites of this compound, based on methodologies described in the scientific literature.

Objective: To isolate and identify metabolites of this compound from the bile of exposed rats.

Materials:

-

Male Wistar rats

-

This compound (radiolabeled or unlabeled)

-

Corn oil (vehicle)

-

Bile duct cannulation surgical kit

-

Metabolic cages for collection of bile, urine, and feces

-

High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18)

-

Mass Spectrometer (MS) for metabolite identification

-

Scintillation counter (for radiolabeled studies)

-

Solvents for extraction and chromatography (e.g., methanol, acetonitrile, water, formic acid)

Procedure:

-

Animal Dosing: Administer a single oral dose of this compound dissolved in corn oil to the rats.

-

Bile Duct Cannulation: At a predetermined time post-dosing, anesthetize the rats and surgically cannulate the common bile duct to allow for continuous bile collection.

-

Sample Collection: House the rats in metabolic cages and collect bile over a specified period (e.g., 48 hours).

-

Sample Preparation:

-

Measure the volume of collected bile.

-

If using a radiolabeled compound, determine the total radioactivity in an aliquot of bile using a scintillation counter.

-

For metabolite profiling, subject the bile to solid-phase extraction (SPE) to concentrate the metabolites and remove interfering substances.

-

-

Chromatographic Separation:

-

Inject the concentrated bile extract onto the HPLC system.

-

Employ a gradient elution program with a mobile phase consisting of water (with a modifier like formic acid) and an organic solvent (e.g., methanol or acetonitrile) to separate the metabolites.

-

-

Metabolite Identification:

-

Analyze the eluent from the HPLC using a mass spectrometer to determine the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns.

-

Compare the obtained mass spectra with those of authentic standards (if available) or with predicted fragmentation patterns to identify the chemical structures of the metabolites.

-

-

Data Analysis: Quantify the relative abundance of each metabolite based on the peak areas in the HPLC chromatogram or the ion intensity in the mass spectrometer.

Systemic Toxicology: Target Organs and Mechanisms of Action

The toxic effects of this compound are multifaceted, impacting various organ systems through diverse mechanisms. While some effects are specific to this congener, many align with the broader toxicological profile of PCBs.

Acute Toxicity

The acute toxicity of this compound has been established in rodent models, providing a baseline for its toxic potential.

| Animal Model | Route of Administration | LD50 |

| Rat | Oral | 1010 mg/kg |

| Mouse | Intraperitoneal | 880 mg/kg |

| Data from PubChem CID 27514[4] |

These values indicate a moderate level of acute toxicity.

Neurotoxicity

The developing and adult nervous systems are recognized as sensitive targets for PCBs. While specific neurotoxicity studies on this compound are limited, research on the closely related congener 2,4,4'-trichlorobiphenyl (PCB-28) provides valuable insights. A 90-day dietary exposure study in rats demonstrated a dose-dependent decrease in dopamine concentration in the substantia nigra region of female rats.[5] This finding is significant as the substantia nigra is a key area for motor control, and alterations in dopamine levels are implicated in various neurological disorders.

The general mechanism of neurotoxicity for non-dioxin-like PCBs, a category that includes this compound, is thought to involve interference with intracellular signaling pathways, including calcium homeostasis and dopamine systems.[4]

Diagram: Proposed Mechanism of PCB-Induced Neurotoxicity

Caption: Simplified pathway of non-dioxin-like PCB neurotoxicity.

Hepatotoxicity and Thyroid Disruption

The liver and thyroid are primary targets for PCB toxicity. In the 90-day study with PCB-28, dose-dependent histologic changes were observed in both the liver and thyroid of rats.[5] Hepatic effects included an increase in liver weight and induction of hepatic microsomal enzymes, such as ethoxyresorufin O-deethylase (EROD), which is indicative of cytochrome P450 enzyme induction.[5] Thyroid changes often involve disruption of thyroid hormone homeostasis.

Reproductive and Developmental Toxicity

The reproductive and developmental effects of this compound have been investigated in mice. A study where pregnant mice were administered 0.5 mg/day of this compound for six consecutive days from the first day of pregnancy showed a significantly lower frequency of implanted ova compared to control females.[6] This suggests a potential for early pregnancy failure. The same study also noted a significant increase in liver cytochrome P-450 content in the treated dams, indicating a metabolic burden that could contribute to the observed reproductive effects.[6]

Another study in mice indicated that pre- and post-natal exposure to this compound can increase the post-natal growth rate, with the effect being more pronounced in females.[7] The long-term consequences of this altered growth trajectory require further investigation.

Immunotoxicity

The immunotoxic potential of PCBs is a significant concern. While specific studies on this compound are scarce, research on other low-chlorinated biphenyls has demonstrated immunosuppressive effects. For instance, ortho- and meta-monochlorinated biphenyls have been shown to suppress humoral immunity in mice, as evidenced by a reduced number of plaque-forming cells in the spleen.[8][9] This suggests that this compound may also have the potential to impair the adaptive immune response.

Experimental Protocol: T-Cell Dependent Antibody Response (TDAR) Assay

This protocol provides a general framework for assessing the immunotoxicity of a compound like this compound using the TDAR assay in mice.

Objective: To evaluate the effect of this compound on the primary antibody response to a T-cell dependent antigen.

Materials:

-

Female BALB/c or C57BL/6 mice

-

This compound

-

Vehicle (e.g., corn oil)

-

Keyhole Limpet Hemocyanin (KLH) or Sheep Red Blood Cells (SRBC) as the T-dependent antigen

-

Saline

-

Enzyme-Linked Immunosorbent Assay (ELISA) kit for detecting antigen-specific IgM and IgG antibodies

-

Blood collection supplies (e.g., micro-hematocrit tubes)

-

Centrifuge

Procedure:

-

Animal Acclimation and Grouping: Acclimate mice for at least one week. Randomly assign mice to control (vehicle) and treatment groups (different dose levels of this compound).

-

Dosing: Administer this compound or vehicle to the respective groups daily via oral gavage for a specified period (e.g., 28 days).

-

Immunization: On a designated day (e.g., day 24 of dosing), immunize all mice with the T-dependent antigen (e.g., intraperitoneal injection of KLH or SRBC).

-

Blood Collection: Collect blood samples from the mice at predetermined time points post-immunization (e.g., day 5 for peak IgM response and day 14 for peak IgG response).

-

Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.

-

ELISA for Antibody Titer:

-

Coat ELISA plates with the antigen (KLH or SRBC lysate).

-

Serially dilute the serum samples and add them to the coated plates.

-

Add enzyme-conjugated secondary antibodies specific for mouse IgM and IgG.

-

Add a substrate that produces a colorimetric reaction.

-

Measure the absorbance using a plate reader.

-

-

Data Analysis: Calculate the antigen-specific IgM and IgG titers for each group. Compare the antibody titers between the treatment groups and the control group using appropriate statistical methods to determine if this compound has an immunosuppressive or immunoenhancing effect.

Carcinogenicity

The carcinogenicity of individual PCB congeners is a complex issue. While the International Agency for Research on Cancer (IARC) has classified PCBs as a group as carcinogenic to humans (Group 1), the carcinogenicity of specific congeners can vary.[1] There is a lack of specific carcinogenicity bioassays for this compound in the literature. However, a study on the tumor-promoting potential of the related congener 2,4,4'-trichlorobiphenyl (PCB-28) in rat liver showed that it did not significantly promote the development of enzyme-altered hepatic foci after initiation with diethylnitrosamine. In contrast, long-term feeding studies with commercial PCB mixtures (Clophen A 30 and Clophen A 60) have demonstrated a hepatocarcinogenic effect in rats.[10]

Diagram: Two-Stage Carcinogenesis Bioassay Workflow

Caption: A simplified workflow for a two-stage liver carcinogenesis bioassay.

Conclusion

The toxicological profile of this compound in animal models reveals a compound with moderate acute toxicity that undergoes extensive metabolism. Its primary toxic effects appear to target the reproductive system, with evidence of reduced implantation in mice. While specific data on neurotoxicity, immunotoxicity, and carcinogenicity for this particular congener are limited, studies on structurally similar PCBs suggest a potential for adverse effects on the nervous and immune systems. The liver and thyroid are also likely target organs. Further research is warranted to fully elucidate the toxicokinetics and long-term health consequences of exposure to this compound, particularly in the areas of developmental neurotoxicity and carcinogenicity. The experimental protocols and mechanistic insights provided in this guide offer a framework for designing and interpreting future studies in this critical area of environmental toxicology.

References

-

Orberg, J. (1978). Effects of pure chlorobiphenyls (2,4',5-trichlorobiphenyl and 2,2',4,4',5,5'-hexachlorobiphenyl) on the reproductive capacity in female mice. Acta Pharmacologica et Toxicologica, 42(5), 323-327. [Link]

-

Hemming, H., et al. (2004). ANALYSIS OF THE TUMOR-PROMOTING POTENCY OF 2,4,4'-TRICHLOROBIPHENYL AND 2,2',4,5,5'- PENTACHLOROBIPHENYL IN RAT LIVER. Organohalogen Compounds, 66, 1530-1535. [Link]

-

Egorova, D. O., et al. (2024). Ortho- and meta-monochlorinated biphenyls suppress humoral immunity and exert toxic effects on mouse liver cells. Acta Naturae, 16(1), 88-95. [Link]

-

Lee, C. M., et al. (2021). Developmental PCB Exposure Disrupts Synaptic Transmission and Connectivity in the Rat Auditory Cortex, Independent of Its Effect. eNeuro, 8(1), ENEURO.0395-20.2020. [Link]

-

Al-Sallal, A. M., et al. (2024). Whole-Body Disposition and Metabolism of [14C]-2,4,4′-Trichlorobiphenyl (PCB28) Following Lung Administration in Rats. Toxics, 12(1), 52. [Link]

-

Al Shoyaib, M., et al. (2023). Disposition and Metabolomic Effects of 2,2',5,5'-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure. bioRxiv. [Link]

-

Al Shoyaib, M., et al. (2024). Distribution of 2,2′,5,5′-Tetrachlorobiphenyl (PCB52) Metabolites in Adolescent Rats after Acute Nose-Only Inhalation Exposure. Environmental Science & Technology. [Link]

-

Lee, C. M., et al. (2021). Developmental PCB Exposure Disrupts Synaptic Transmission and Connectivity in the Rat Auditory Cortex, Independent of Its Effects on Peripheral Hearing Threshold. eNeuro, 8(1). [Link]

-

Altmann, L., et al. (2001). Developmental Exposure of Rats to a Reconstituted PCB Mixture or Aroclor 1254: Effects on Long-Term Potentiation and [ 3 H]MK-801 Binding in Occipital Cortex and Hippocampus. Toxicological Sciences, 64(1), 93-103. [Link]

-

Egorova, D. O., et al. (2024). Ortho- and Meta-monochlorinated Biphenyls Suppress Humoral Immunity and Exert Toxic Effects on Mouse Liver Cells. Acta Naturae, 16(1), 88-95. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27514, this compound. Retrieved from [Link].

-

Al Shoyaib, M., et al. (2024). Distribution of 2,2′,5,5′-Tetrachlorobiphenyl (PCB52) Metabolites in Adolescent Rats after Acute Nose-Only Inhalation Exposure. Environmental Science & Technology. [Link]

-

Brandt, I., et al. (1982). Metabolism of 2,4',5-trichlorobiphenyl: tissue concentrations of methylsulphonyl-2,4',5-trichlorobiphenyl in germfree and conventional mice. Toxicology Letters, 12(4), 273-280. [Link]

-

Muranyi-Kovacs, I., et al. (1976). Bioassay of 2, 4, 5-trichlorophenoxyacetic acid for carcinogenicity in mice. British Journal of Cancer, 33(6), 626-633. [Link]

-

Badley, J. E. (2023). Developmental Neurotoxicity of Polychlorinated Biphenyls: Insights from Epidemiological and Experimental Animal Studies. UC Davis Electronic Theses and Dissertations. [Link]

-

Lee, C. M., et al. (2021). Developmental PCB Exposure Disrupts Synaptic Transmission and Connectivity in the Rat Auditory Cortex, Independent of Its Effects on Peripheral Hearing Threshold. eNeuro, 8(1). [Link]

-

National Toxicology Program. (2006). Toxicology and Carcinogenesis Studies of 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) (CAS No. 57465-28-8) in Female Harlan Sprague-Dawley Rats (Gavage Studies) (NTP TR-520). [Link]

-

Chu, I., et al. (1996). Toxicity of 2,4,4'-trichlorobiphenyl in rats following 90-day dietary exposure. Journal of Toxicology and Environmental Health, 49(3), 301-318. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27514, this compound. Retrieved from [Link].

-

Bakke, J. E., et al. (1983). Metabolites of 2,4',5-trichlorobiphenyl in rats. Xenobiotica, 13(9), 555-564. [Link]

-

Charles River Laboratories. (n.d.). TDAR Assays. Retrieved from [Link]

-

Egorova, D. O., et al. (2024). Ortho- and Meta-monochlorinated Biphenyls Suppress Humoral Immunity and Exert Toxic Effects on Mouse Liver Cells. Acta Naturae, 16(1), 88-95. [Link]

-

Lebrec, H., et al. (2014). The T-cell-dependent antibody response assay in nonclinical studies of pharmaceuticals and chemicals: study design, data analysis, interpretation. Regulatory Toxicology and Pharmacology, 69(1), 7-21. [Link]

-

Örberg, J., & Kihlström, J. E. (1978). Effects of Pure Chlorobiphenyls (2,4',5-trichlorobiphenyl and 2,2',4,4',5,5'-hexachlorobiphenyl) on the Post-Natal Growth in Mice. Acta Pharmacologica et Toxicologica, 42(4), 275-279. [Link]

-

ICH. (2020). S5(R3) Detection of Toxicity to Reproduction for Human Pharmaceuticals. [Link]

-

Mattison, D. R., & Nightingale, M. S. (1986). Experimental and clinical studies on the reproductive toxicology of 2,3,7,8-tetrachlorodibenzo-p-dioxin. Reproductive Toxicology, 1(2-3), 135-146. [Link]

-

Norback, D. H., & Weltman, R. H. (1985). Pathology of chronic polychlorinated biphenyl (PCB) feeding in rats. Environmental Health Perspectives, 60, 97-105. [Link]

-

Felt, G. R., et al. (1977). Chronic toxicity of 2,5,4'-trichlorobiphenyl in young rhesus monkeys. I. Body distribution, elimination, and metabolism. Toxicology and Applied Pharmacology, 41(3), 619-627. [Link]

-

VIVO. (n.d.). Reproductive Toxicology. Retrieved from [Link]

-

Atlı, G., et al. (2015). The histopathological investigation of liver in experimental animals after short-term exposures to pesticides. Fresenius Environmental Bulletin, 24(11c), 4021-4027. [Link]

-

Batinić, D., et al. (2008). Histopathological changes in rat liver after a single high dose of aluminium. Arhiv za higijenu rada i toksikologiju, 59(2), 97-101. [Link]

-

Dehkordi, K. K., et al. (2015). Histopathological Study of the Rat Liver Exposed with Lead Acetate as a Microscopic Survey. Animal and Veterinary Sciences, 3(5), 141-143. [Link]

-

Fazeli, S. A., et al. (2009). Histopathologic Changes of Rat Liver Following Formaldehyde Exposure. Journal of Medical Sciences, 9(4), 184-188. [Link]

Sources

- 1. This compound | C12H7Cl3 | CID 27514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolism of 2,4',5-trichlorobiphenyl: tissue concentrations of methylsulphonyl-2,4',5-trichlorobiphenyl in germfree and conventional mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biomere.com [biomere.com]

- 4. A T-cell-dependent antibody response (TDAR) method in BALB/c mice based on a cytometric bead array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tissue distribution and half-lives of individual polychlorinated biphenyls and serum levels of 4-hydroxy-2,3,3',4',5-pentachlorobiphenyl in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of pure chlorobiphenyls (2,4',5-trichlorobiphenyl and 2,2',4,4',5,5'-hexachlorobiphenyl) on the reproductive capacity in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of pure chlorobiphenyls (2,4',5-trichlorobiphenyl and 2,2',4,4',5,5'-hexachlorobiphenyl) on the post-natal growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ortho - and meta -monochlorinated biphenyls suppress humoral immunity and exert toxic effects on mouse liver cells - Egorova - Acta Naturae [actanaturae.ru]

- 9. Ortho- and Meta-monochlorinated Biphenyls Suppress Humoral Immunity and Exert Toxic Effects on Mouse Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pathology of chronic polychlorinated biphenyl (PCB) feeding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,4,5-Trichlorobiphenyl (PCB 29)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,5-Trichlorobiphenyl (PCB 29), a specific congener of the polychlorinated biphenyl (PCB) class of persistent organic pollutants. This document delves into the fundamental chemical and physical properties of PCB 29, its molecular structure, and methods for its synthesis and analytical identification. Furthermore, it explores the toxicological profile of this compound, including its metabolism, neurotoxic and endocrine-disrupting effects, and its standing in carcinogenicity classifications. The guide also touches upon the historical context of PCB production and the environmental prevalence of congeners like PCB 29. This paper is intended to be a valuable resource for researchers and scientists engaged in environmental science, toxicology, and drug development, providing foundational knowledge and practical insights into the study of this significant environmental contaminant.

Introduction: Understanding the Significance of PCB 29

Polychlorinated biphenyls (PCBs) are a group of 209 distinct synthetic organic compounds, known as congeners, which were widely used in various industrial applications for their chemical stability, non-flammability, and electrical insulating properties.[1][2] Their utility, however, belied their significant environmental and health risks. Due to their resistance to degradation, PCBs persist in the environment, bioaccumulate in fatty tissues, and biomagnify through the food chain.[3]

This compound, designated as PCB 29, is a congener with three chlorine atoms attached to the biphenyl backbone. While not one of the most toxic "dioxin-like" PCBs, PCB 29 is environmentally relevant and serves as an important model compound in toxicological research to understand the mechanisms of action of lower-chlorinated, more metabolizable PCBs.[4] This guide will provide a detailed examination of PCB 29, from its basic identification to its complex interactions with biological systems.

Identification and Physicochemical Properties

A clear and unambiguous identification of this compound is the first step in any scientific investigation. Its fundamental properties are summarized below.

Chemical Structure and Nomenclature

The structure of this compound consists of a biphenyl molecule with chlorine atoms at the 2, 4, and 5 positions of one of the phenyl rings.

-

IUPAC Name: 1,2,4-trichloro-5-phenylbenzene[1]

-

Common Synonyms: 2,4,5-PCB, PCB No. 29[5]

-

CAS Registry Number: 15862-07-4[1]

-

Molecular Formula: C₁₂H₇Cl₃[1]

-

Molecular Weight: 257.54 g/mol [1]

Physicochemical Data

The physical and chemical properties of PCB 29 dictate its environmental fate and transport.

| Property | Value | Reference |

| Appearance | Oily liquid or solid | [6] |

| Melting Point | 80 °C | [5] |

| Boiling Point | 334.36 °C (estimate) | [5] |

| Water Solubility | 0.14 mg/L at 25 °C | [5] |

| LogP (Octanol-Water Partition Coefficient) | 5.9 (estimated) | [7] |

Synthesis of this compound

The controlled synthesis of individual PCB congeners is essential for toxicological studies and for use as analytical standards. While historical industrial production involved the direct chlorination of biphenyl, resulting in complex mixtures, modern laboratory synthesis focuses on selective methods to produce single, pure congeners. The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for this purpose.[8][9][10]

Conceptual Workflow for Suzuki-Miyaura Coupling

The Suzuki coupling involves the palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid) and an organohalide.

Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Step-by-Step Synthesis Protocol (Illustrative)

This protocol is a general guideline for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. Note: This procedure should be performed by trained personnel in a properly equipped laboratory with appropriate safety precautions.

-

Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 1-bromo-2,4,5-trichlorobenzene (1.0 equivalent), phenylboronic acid (1.2 equivalents), and a suitable base such as potassium carbonate (2.0 equivalents).

-

Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is usually complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as GC-MS, ¹H NMR, and ¹³C NMR.

Analytical Identification and Characterization

Accurate and sensitive analytical methods are crucial for the detection and quantification of PCB 29 in various matrices, including environmental samples and biological tissues.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for the analysis of PCBs.[2][11] The gas chromatograph separates the individual PCB congeners, and the mass spectrometer provides definitive identification and quantification.

Illustrative GC-MS Parameters:

| Parameter | Setting |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial 100 °C (hold 1 min), ramp to 160 °C at 30 °C/min, then to 260 °C at 5 °C/min (hold 1 min) |

| Carrier Gas | Helium, constant flow of 1.0 mL/min |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Characteristic m/z Ions | 256 (molecular ion), 258, 186 |

Note: These parameters are illustrative and may require optimization based on the specific instrument and sample matrix.

Caption: Simplified workflow for the analysis of PCB 29 using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Toxicological Profile

The toxicity of PCB 29, like other PCBs, is a complex subject involving various mechanisms of action.

Metabolism and Toxicokinetics

Upon entering the body, PCBs are metabolized by the cytochrome P450 enzyme system. For less chlorinated congeners like PCB 29, metabolism can lead to the formation of hydroxylated and other polar metabolites, which can be more readily excreted. One significant metabolic pathway for 2,4',5-trichlorobiphenyl has been identified as the mercapturic acid pathway, leading to metabolites that are excreted in the bile.[3][13]

Neurotoxicity

PCBs are well-documented neurotoxins, particularly during development.[14][15] The mechanisms of PCB neurotoxicity are multifaceted and are thought to involve:

-

Alterations in Dopamine Systems: Some PCB congeners can interfere with dopamine synthesis, storage, and signaling.

-

Disruption of Calcium Homeostasis: PCBs can disrupt intracellular calcium signaling, which is critical for neuronal function.

-

Thyroid Hormone Disruption: PCBs can interfere with thyroid hormone synthesis and transport, which is essential for normal brain development.

Endocrine Disruption